2-Ethyl Group Confers 6-Fold Higher Lipophilicity (XLogP3) vs. 2-Methyl Analog
The 2-ethyl substitution on the thiazole ring of 165316-07-4 yields an XLogP3 value of 1.2, compared to 0.2 for the 2-methyl analog (CAS 103694-26-4) [1][2]. This 6-fold increase in computed lipophilicity translates to enhanced membrane permeability potential and altered tissue distribution profiles, making 165316-07-4 a preferred scaffold when moderate lipophilicity is required without introducing additional aromatic or halogenated groups.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 2-Methyl analog (CAS 103694-26-4): XLogP3 = 0.2 |
| Quantified Difference | 6-fold higher (1.2 / 0.2) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and oral absorption, enabling medicinal chemists to fine-tune ADME properties without altering core scaffold topology.
- [1] PubChem. (2025). Compound Summary for CID 16494968, [(2-Ethyl-1,3-thiazol-4-yl)methyl](methyl)amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 18467479, (2-Methylthiazol-4-yl)MethanaMine. National Center for Biotechnology Information. View Source
